molecular formula C11H19BN2O3 B6162520 3-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1911653-28-5

3-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B6162520
CAS No.: 1911653-28-5
M. Wt: 238.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boron-containing heterocyclic compound. Compounds like this are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the formation of the pyrazole ring followed by the introduction of the boronate ester group. A common synthetic route might include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Boronate Ester Group: This step often involves the reaction of the pyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis procedures, optimizing for yield, cost, and safety. This might involve continuous flow reactors and automated systems to handle the reagents and catalysts efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions might target the pyrazole ring or the boronate ester group.

    Substitution: The boronate ester group is particularly reactive in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.

Major Products

    Oxidation: Products might include aldehydes or carboxylic acids.

    Reduction: Reduced forms of the pyrazole or boronate ester.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Catalysis: Acts as a ligand in various catalytic processes.

Biology

    Drug Development: Potential use in the synthesis of pharmaceutical compounds.

Medicine

    Diagnostic Agents: Boron-containing compounds are used in boron neutron capture therapy (BNCT) for cancer treatment.

Industry

    Material Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for 3-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in Suzuki-Miyaura reactions involves the formation of a palladium complex, which facilitates the coupling of the boronate ester with an aryl halide to form a new carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boron-containing compound used in Suzuki-Miyaura reactions.

    4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but with a phenyl group instead of a pyrazole.

Uniqueness

3-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to its specific functional groups, which provide distinct reactivity and applications in organic synthesis and potentially in medicinal chemistry.

Properties

CAS No.

1911653-28-5

Molecular Formula

C11H19BN2O3

Molecular Weight

238.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.